N~2~-Succinylornithine
Description
N²-(3-Carboxypropanoyl)ornithine (IUPAC name: (2S)-5-amino-2-(3-carboxypropanamido)pentanoic acid), also known as N2-Succinyl-L-ornithine or SUO, is a modified ornithine derivative. Structurally, it consists of an L-ornithine backbone with a 3-carboxypropanoyl (succinyl) group attached to the N² (alpha-amino) position. This compound is of interest due to its role in microbial metabolism and enzymatic interactions, particularly in pathways involving polyamine biosynthesis and nitrogen cycling . Its structural features, including the succinyl moiety and charged carboxyl groups, influence its solubility, stability, and biological activity.
Properties
CAS No. |
899816-95-6 |
|---|---|
Molecular Formula |
C9H16N2O5 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-5-amino-2-(3-carboxypropanoylamino)pentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-5-1-2-6(9(15)16)11-7(12)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
InChI Key |
VWXQFHJBQHTHMK-LURJTMIESA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CCC(=O)O)CN |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CCC(=O)O)CN |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Ornithine
One of the most straightforward methods for synthesizing N~2~-(3-Carboxypropanoyl)ornithine involves the acylation of ornithine using 3-carboxypropanoic acid. This method typically follows these steps:
Reagents : Ornithine, 3-carboxypropanoic acid, and a coupling agent (e.g., Dicyclohexylcarbodiimide).
-
- Dissolve ornithine in a suitable solvent (e.g., dimethylformamide).
- Add the coupling agent and allow it to react for a specified time.
- Introduce 3-carboxypropanoic acid to the reaction mixture.
- Stir at room temperature or apply mild heating to promote reaction completion.
Purification : The product can be purified via crystallization or chromatography.
Enzymatic Synthesis
Enzymatic methods offer a more biocompatible approach to synthesizing N~2~-(3-Carboxypropanoyl)ornithine:
Enzyme : Ornithine transcarbamylase (OTC), which catalyzes the transfer of carbamoyl groups.
-
- Prepare a reaction mixture containing ornithine and carbamoyl phosphate.
- Incubate with OTC under optimal conditions (pH, temperature).
Yield : This method can yield high purity products with minimal by-products.
Solid-Phase Peptide Synthesis
This method is particularly useful for synthesizing peptides and related compounds:
-
- Attach an amino acid resin to a solid support.
- Sequentially add protected amino acids using coupling reagents.
- Deprotect and cleave the final product from the resin.
Advantages : This method allows for precise control over the sequence and modifications of amino acids.
Analytical Techniques for Characterization
The characterization of N~2~-(3-Carboxypropanoyl)ornithine is crucial for confirming its structure and purity:
High-Performance Liquid Chromatography (HPLC)
HPLC is commonly used to analyze amino acids due to its sensitivity and resolution:
- Procedure :
- Sample preparation involves deproteinization followed by filtration.
- The sample is injected into an HPLC system equipped with a UV detector.
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and structural information:
- Technique : Electrospray ionization (ESI) is often used for analyzing small molecules like N~2~-(3-Carboxypropanoyl)ornithine.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy can elucidate structural details about the compound:
- Application : ^1H and ^13C NMR are employed to confirm the presence of specific functional groups.
Summary of Findings
The synthesis of N~2~-(3-Carboxypropanoyl)ornithine can be achieved through various methods, each with its advantages and challenges. The choice of method often depends on factors such as desired yield, purity, and available resources.
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Acylation | Simple and direct | May require purification |
| Enzymatic Synthesis | Biocompatible | Requires specific enzymes |
| Solid-Phase Peptide Synthesis | Precise control over sequences | More complex setup |
Chemical Reactions Analysis
Types of Reactions
N2-Succinyl-L-ornithine undergoes various chemical reactions, including:
Common Reagents and Conditions
Transamination: Common reagents include 2-oxoglutarate, which acts as an amino group acceptor.
Hydrolysis: This reaction typically requires water and may be catalyzed by specific hydrolase enzymes.
Major Products Formed
Transamination: The major products are N-succinyl-L-glutamate 5-semialdehyde and L-glutamate.
Hydrolysis: The major products are succinate and ornithine.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N~2~-(3-Carboxypropanoyl)ornithine is an acylated derivative of ornithine, a non-essential amino acid that plays a pivotal role in the urea cycle and protein synthesis. The compound exhibits unique interactions with enzymes involved in nitrogen metabolism, specifically targeting n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . These interactions are crucial for understanding its biochemical pathways and therapeutic potential.
Biochemical Applications
-
Ornithine Transcarbamylase Deficiency :
N~2~-(3-Carboxypropanoyl)ornithine has been studied in the context of ornithine transcarbamylase deficiency, a genetic disorder affecting the urea cycle. Case studies have shown that compounds affecting the urea cycle can provide metabolic management strategies for patients with this deficiency . For instance, early intervention with similar compounds has demonstrated improvements in metabolic stability and reduced hyperammonemic crises in affected individuals. -
Potential Biomarker for Disease :
Research indicates that arginase, which is closely related to ornithine metabolism, may serve as a biomarker for various diseases. N~2~-(3-Carboxypropanoyl)ornithine could be explored as a tool for enhancing the understanding of disease progression linked to arginine and ornithine levels .
Pharmacological Applications
-
Therapeutic Efficacy :
The pharmacological profile of N~2~-(3-Carboxypropanoyl)ornithine suggests potential therapeutic uses in treating conditions related to impaired nitrogen metabolism. Its ability to modulate enzyme activity involved in the urea cycle may provide avenues for developing treatments for metabolic disorders . -
Drug Development :
In silico studies have indicated that derivatives of ornithine, including N~2~-(3-Carboxypropanoyl)ornithine, exhibit promising drug-likeness properties. This suggests their potential as lead compounds in drug discovery efforts aimed at treating infections caused by pathogens such as Pseudomonas aeruginosa .
Table 1: Summary of Key Studies on N~2~-(3-Carboxypropanoyl)ornithine
Mechanism of Action
N2-Succinyl-L-ornithine exerts its effects primarily through its role as a substrate in enzymatic reactions. It is converted to other metabolites via transamination and hydrolysis, which are crucial steps in the catabolic pathways of arginine and ornithine . The enzymes involved in these reactions, such as ornithine succinyltransferase and succinylornithine transaminase, play a significant role in regulating the levels of N2-Succinyl-L-ornithine and its downstream products .
Comparison with Similar Compounds
Comparison with Structurally Similar Ornithine Derivatives
N5-(1-Carboxyethyl)-Ornithine and Octopinic Acid
- Structural Differences: N5-(1-Carboxyethyl)-ornithine () features a 1-carboxyethyl group at the N⁵ (delta-amino) position, while octopinic acid (N²-(1-Carboxyethyl)-ornithine) has the same substituent at the N² position. N²-(3-Carboxypropanoyl)ornithine differs in substituent length (four-carbon succinyl vs. three-carbon carboxyethyl) and carboxyl group positioning.
- Biological Roles :
- Octopinic acid, isolated from crown gall tumors, is a hydrolysis product of octopine and participates in bacterial nitrogen metabolism .
- N5-(1-Carboxyethyl)-ornithine, newly identified in Streptococcus lactis, exhibits distinct chromatographic (elution time: 23.5 min vs. 13 min for octopinic acid) and NMR profiles, suggesting unique metabolic roles .
- Synthesis :
Table 1: Structural and Functional Comparison of Ornithine Derivatives
Lysine and Ornithine Derivatives in Antimicrobial Agents
- Chloramphenicol Derivatives ():
- Compound 6 (ornithine derivative) showed potent inhibition of ribosome function, while Compound 11 (lysine derivative with an extra methylene group) lacked activity. This highlights the criticality of side-chain length and amine positioning for biological activity.
- The shorter carbon skeleton of ornithine derivatives may enhance steric compatibility with target enzymes like ornithine carbamoyltransferase .
Comparison with Enzyme Inhibitors and Pathway Modulators
Phaseolotoxin and pSOrn
- Phaseolotoxin, a tripeptide from Pseudomonas syringae, contains N*-N'-sulpho-diamino phosphinyl-L-ornithine (pSOrn), which irreversibly inhibits ornithine carbamoyl transferase (OCT). Unlike N²-(3-Carboxypropanoyl)ornithine, pSOrn acts as a toxin, disrupting the urea cycle and causing chlorosis in plants .
N-Carbamylglutamate (NCG) and N-Acetylglutamate (NAG)
- Both NCG and NAG are glutamate derivatives that enhance carbamoyl phosphate synthase (CPS) activity in the ornithine cycle. While N²-(3-Carboxypropanoyl)ornithine is structurally distinct (ornithine vs. glutamate backbone), its carboxyl groups may similarly influence enzyme binding or stability .
Interaction with Acetylation Enzymes
N²-(3-Carboxypropanoyl)ornithine’s acidic 3-carboxypropanoyl group may modulate acetylation by N-acetyltransferases (NATA1/2). shows that acidic compounds (e.g., coumaric acid, HEPES) inhibit ornithine acetylation, suggesting that the succinyl moiety in N²-(3-Carboxypropanoyl)ornithine could compete with endogenous substrates for enzyme binding .
Biological Activity
N~2~-(3-Carboxypropanoyl)ornithine (CPO) is a derivative of ornithine, an amino acid that plays a significant role in the urea cycle and various metabolic processes. This compound has garnered attention due to its potential biological activities, particularly in metabolic regulation and therapeutic applications.
- Molecular Formula : C9H16N2O5
- Molecular Weight : 220.24 g/mol
- CAS Number : 102-83-4
CPO is involved in the modulation of several metabolic pathways. It primarily acts as a substrate for ornithine aminotransferase (OAT), an enzyme that catalyzes the conversion of ornithine to glutamate through a transamination reaction. This process is crucial for the synthesis of signaling molecules and mediators, including gamma-aminobutyric acid (GABA) and polyamines, which are important for cellular functions such as growth and differentiation .
1. Metabolic Regulation
CPO has been shown to influence the levels of key metabolites in the urea cycle. By participating in the transamination reactions mediated by OAT, it helps regulate nitrogen metabolism, which is vital for maintaining amino acid homeostasis and preventing ammonia toxicity .
2. Neuroprotective Effects
Recent studies have indicated that CPO may exhibit neuroprotective properties. It has been suggested that by modulating glutamate levels, CPO could help in conditions characterized by excitotoxicity, such as neurodegenerative diseases .
3. Antioxidant Activity
CPO's role as an antioxidant has been explored, showing potential in reducing oxidative stress within cells. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cardiovascular diseases and diabetes .
Table 1: Summary of Research Findings on CPO
Q & A
Basic: What metabolic pathways involve N²-(3-Carboxypropanoyl)ornithine, and what assays are used to study its activity?
Answer:
N²-(3-Carboxypropanoyl)ornithine (CPO) is implicated in arginine biosynthesis and urea cycle regulation. It targets enzymes such as ornithine carbamoyltransferase (OTC) and N-acetylornithine carbamoyltransferase, which catalyze the conversion of ornithine to citrulline . Key methodologies include:
- Enzyme activity assays : Purified OTC is incubated with CPO and substrates (e.g., carbamoyl phosphate and ornithine). Product formation (citrulline) is quantified via colorimetric methods (e.g., diacetyl monoxime reaction) .
- Isotopic labeling : Stable isotopes (e.g., [ureido-¹⁵N]citrulline) track precursor-product relationships in metabolic flux studies .
- In vitro inhibition assays : Substrate concentration optimization (e.g., 3 mM ornithine) and IC₅₀ determination using triplicate experiments with standard deviation analysis .
Advanced: How can researchers resolve conflicting data on CPO’s inhibitory efficacy against ornithine decarboxylase (ODC) across models?
Answer:
Discrepancies often arise from variations in substrate concentrations, model systems (e.g., in vitro vs. in vivo), and ODC regulatory mechanisms. Methodological strategies include:
- Substrate titration : Test CPO across a range of ornithine concentrations (e.g., 1–5 mM) to identify non-competitive vs. competitive inhibition patterns .
- Animal models : Use diabetic rodent models (e.g., streptozotocin-induced) to assess CPO’s impact on ODC activity and polyamine synthesis in vivo. DFMO (difluoromethylornithine), a known ODC inhibitor, serves as a positive control .
- Statistical normalization : Express ODC activity relative to baseline levels in control groups to account for inter-study variability .
Basic: What in vitro systems are optimal for studying CPO’s role in arginine biosynthesis?
Answer:
- Recombinant enzyme systems : Purified OTC or arginase incubated with CPO and substrates under controlled pH/temperature .
- Cell-free extracts : Liver or kidney homogenates provide endogenous enzyme pools for kinetic studies .
- HPLC-based quantification : Measure citrulline/arginine levels post-incubation to assess CPO’s modulation of pathway flux .
Advanced: What are key considerations for pharmacokinetic (PK) modeling of CPO in preclinical studies?
Answer:
- Dosing route : Intravenous vs. oral administration impacts bioavailability. For example, racemic eflornithine shows variable absorption in g-HAT models .
- Time-to-event modeling : Track treatment outcomes (e.g., parasite clearance) relative to CPO exposure. Use nonlinear mixed-effects models to account for inter-individual variability .
- Tissue sampling : Collect plasma and tissue (e.g., liver, kidney) at multiple timepoints to estimate compartmental distribution .
Basic: How is CPO quantified in biological matrices, and what validation steps are required?
Answer:
- Liquid chromatography-mass spectrometry (LC-MS) : Optimize ionization (ESI±) for CPO’s carboxyl and amide groups. Use deuterated analogs as internal standards .
- Method validation : Assess linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines. Cross-validate with orthogonal techniques (e.g., ELISA) .
Advanced: How does CPO influence cellular polyamine levels, and what experimental models detect these changes?
Answer:
CPO indirectly modulates polyamines (putrescine, spermidine) via OTC/ODC inhibition. Methodological approaches include:
- HPLC with fluorescence detection : Derivatize polyamines with dansyl chloride for sensitive quantification (detection limit: 0.1 pmol) .
- Gene knockout models : Use ODC1-deficient cell lines to isolate CPO’s effects from endogenous enzyme activity .
- Metabolic tracing : Feed cells with ¹³C-ornithine and track label incorporation into polyamines via GC-MS .
Advanced: What immunochemical tools validate CPO’s interaction with target enzymes like OTC?
Answer:
- Western blotting : Use anti-OTC antibodies to assess enzyme expression changes in CPO-treated vs. control samples .
- Co-immunoprecipitation (Co-IP) : Incubate CPO with OTC-enriched lysates and pull down complexes using protein-specific antibodies. Confirm binding via SDS-PAGE .
- Surface plasmon resonance (SPR) : Immobilize OTC on a sensor chip and measure CPO binding kinetics (ka/kd) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
